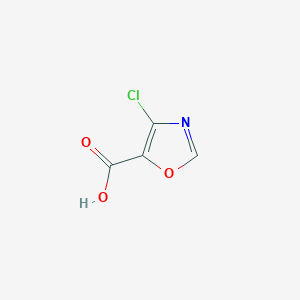

4-Chlorooxazole-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H2ClNO3 |

|---|---|

Molecular Weight |

147.51 g/mol |

IUPAC Name |

4-chloro-1,3-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C4H2ClNO3/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8) |

InChI Key |

ZYICBLJTHLELPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(O1)C(=O)O)Cl |

Origin of Product |

United States |

Significance of Oxazole Heterocycles in Chemical Research

Oxazole (B20620), a five-membered heterocyclic ring containing an oxygen and a nitrogen atom, is a fundamental scaffold in chemistry. numberanalytics.comnumberanalytics.com The oxazole nucleus and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. numberanalytics.comtandfonline.com Many natural products and synthetic compounds containing the oxazole ring exhibit antimicrobial, antiviral, and anticancer properties. numberanalytics.commdpi.com The unique electronic and structural characteristics of the oxazole ring allow for interactions with various enzymes and receptors, leading to diverse biological effects. tandfonline.com Furthermore, oxazoles serve as valuable intermediates in organic synthesis, participating in reactions like the Diels-Alder reaction to form other heterocyclic systems. rsc.org Their utility also extends to materials science, with applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com

Role of Halogenated Carboxylic Acids As Versatile Synthetic Building Blocks

Halogenated carboxylic acids are a crucial class of organic compounds that serve as versatile building blocks in synthesis. molport.comenamine.net The presence of both a halogen and a carboxylic acid functional group allows for a wide array of chemical transformations. The carboxylic acid moiety can undergo reactions such as esterification, amide bond formation, reduction to alcohols, and decarboxylation. molport.comopenstax.org The halogen atom, in this case, chlorine, provides a reactive site for nucleophilic substitution and cross-coupling reactions, enabling the introduction of various other functional groups. nih.gov This dual reactivity makes halogenated carboxylic acids, including 4-chlorooxazole-5-carboxylic acid, valuable starting materials for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals. nih.govacs.org

Overview of Academic Research Trajectories for 4 Chlorooxazole 5 Carboxylic Acid

Academic research on 4-chlorooxazole-5-carboxylic acid and its derivatives has primarily focused on its utility as a synthetic intermediate for the preparation of more complex, biologically active molecules. For instance, derivatives of oxazole-4-carboxylic acids have been synthesized and evaluated for their inhibitory activity on blood platelet aggregation. nih.gov Research has also explored the synthesis of various substituted oxazole-4-carboxamides as potential therapeutic agents, such as diacylglycerol acyltransferase-1 (DGAT-1) inhibitors for the treatment of obesity and diabetes. nih.gov The synthesis of related structures, such as 5-amino-oxazole-4-carboxylates from α-chloroglycinates, further highlights the exploration of the oxazole (B20620) core in constructing novel compounds. ubc.ca While specific research on the direct applications of this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various medicinal chemistry applications.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1240604-29-8 |

| Molecular Formula | C4H2ClNO3 |

| Molecular Weight | 147.51 g/mol |

This data is compiled from publicly available chemical supplier information. pharmaffiliates.comsimsonpharma.com

Advanced Synthetic Methodologies for this compound

The synthesis of halogenated heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the halogen substituent. Among these, this compound represents a valuable building block. This article delineates advanced synthetic methodologies for obtaining this specific compound, focusing on halogenation protocols, multi-step approaches, and catalytic strategies.

Strategic Derivatization and Applications of 4 Chlorooxazole 5 Carboxylic Acid in Complex Chemical Syntheses

Development of Substituted Oxazole (B20620) Scaffolds

The development of substituted oxazole scaffolds is a significant area of organic synthesis, as the oxazole moiety is a core component of numerous natural products and pharmacologically active compounds. nih.gov

Synthesis of Poly-substituted Oxazole Derivatives

There is a lack of specific literature detailing the synthesis of poly-substituted oxazole derivatives starting directly from 4-Chlorooxazole-5-carboxylic acid. However, based on general reactivity patterns of similar heterocyclic systems, one could hypothesize synthetic routes. For instance, the chlorine atom at the C4 position could potentially be displaced by various nucleophiles (e.g., amines, thiols, alcohols) through nucleophilic aromatic substitution (SNAr) reactions. Subsequently, the carboxylic acid at C5 could be converted into amides, esters, or other functional groups. mdpi.com This two-pronged reactivity would, in principle, allow for the generation of a diverse array of 2,4,5-trisubstituted oxazoles.

Interactive Table: Hypothetical Reactions for Polysubstitution

This table is based on general chemical principles, as specific examples for this compound are not available in the searched literature.

| Reaction Type | Reagent at C4 | Reagent at C5 | Potential Product |

|---|---|---|---|

| Amination/Amidation | R¹R²NH | R³R⁴NH, Coupling Agent | 4-(R¹R²-amino)-N-(R³R⁴)oxazole-5-carboxamide |

| Thiolation/Esterification | R¹SH, Base | R²OH, Acid Catalyst | Ethyl 4-(R¹-thio)oxazole-5-carboxylate |

Elaboration of Heterocyclic Architectures

The use of this compound to elaborate more complex heterocyclic architectures is not specifically described in the available literature. Building upon the oxazole core, the functional handles could theoretically be used to construct fused ring systems. For example, derivatization of the carboxylic acid into a hydrazide, followed by reaction of the C4-chloro position with a suitable partner, could pave the way for intramolecular cyclization to form fused pyrazolo-oxazole or other bicyclic systems. Such strategies are common in heterocyclic chemistry for creating novel scaffolds. uobaghdad.edu.iq

Utilization as a Key Building Block for Diverse Organic Compounds

Multifunctional molecules like halogenated carboxylic acids are often prized as starting materials in synthetic campaigns, especially for creating libraries of compounds for screening purposes. nih.govmdpi.com

Precursor in Heterocyclic Compound Libraries

While methods for creating diverse libraries of azole-based compounds are known nih.gov, there are no specific reports found that cite the use of this compound as a precursor for generating heterocyclic compound libraries. Its bifunctional nature makes it an ideal candidate for such endeavors. In a library synthesis scenario, a variety of amines could be reacted with the carboxylic acid moiety to create a set of amides. This initial library could then be further diversified by reacting the C4-chloro position with a range of nucleophiles, leading to a grid of unique poly-substituted oxazoles. This approach is valuable in medicinal chemistry for structure-activity relationship (SAR) studies. lifechemicals.com

Role in Construction of Advanced Organic Scaffolds

Advanced organic scaffolds, including macrocycles and other complex architectures, can be assembled from versatile building blocks. lifechemicals.com The oxazole ring is a stable aromatic system often incorporated into larger, biologically active molecules. mdpi.com Although no specific examples using this compound for this purpose have been identified, its structure lends itself to such applications. For instance, the carboxylic acid could be coupled to a peptide chain, while the chloro-substituent could serve as an attachment point for another molecular fragment via cross-coupling reactions, contributing to the synthesis of complex peptide-heterocycle hybrids or other advanced structures.

Spectroscopic Characterization and Structural Elucidation Studies of 4 Chlorooxazole 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-chlorooxazole-5-carboxylic acid, both ¹H and ¹³C NMR would provide critical information.

¹H and ¹³C NMR Chemical Shift Analysis

In ¹H NMR spectroscopy, the spectrum of this compound is expected to be relatively simple. The most prominent signal would be from the acidic proton of the carboxylic acid group (-COOH), which typically appears as a broad singlet at a downfield chemical shift, generally in the range of 10-13 ppm. The position of this peak is often dependent on the solvent and concentration due to hydrogen bonding effects. The oxazole (B20620) ring itself contains one proton. The chemical environment of this proton, being on a heterocyclic aromatic ring, would likely place its resonance in the region of 7.5-8.5 ppm.

The proton-decoupled ¹³C NMR spectrum would reveal four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the carboxylic acid group (C=O) is expected to have the most downfield shift, typically in the range of 160-170 ppm. The two carbon atoms of the oxazole ring would have characteristic shifts; the carbon atom C4, bonded to the electronegative chlorine atom, would be significantly deshielded. The C5 carbon, attached to the carboxylic acid group, would also have a distinct chemical shift. The C2 carbon of the oxazole ring would also be identifiable in the aromatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 10.0 - 13.0 | Broad Singlet | Carboxylic acid proton (-COOH) |

| ¹H | 7.5 - 8.5 | Singlet | Oxazole ring proton (H2) |

| ¹³C | 160 - 170 | Singlet | Carboxylic acid carbon (C=O) |

| ¹³C | Varies | Singlet | Oxazole ring carbons (C2, C4, C5) |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Identification of Carbonyl and Halogen Vibrational Modes

The IR spectrum of this compound would be dominated by the absorption of the carbonyl group (C=O) of the carboxylic acid. This would appear as a strong, sharp band in the region of 1700-1750 cm⁻¹. The exact position would be influenced by the electronic effects of the oxazole ring and any intermolecular hydrogen bonding. The C-Cl stretching vibration would be expected to appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹, although its identification can sometimes be challenging due to other overlapping signals.

Spectroscopic Signatures of Carboxylic Acid Functionality

The carboxylic acid functionality gives rise to several characteristic IR absorptions. In addition to the C=O stretch, a very broad O-H stretching band is expected, typically spanning from 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids tend to form in the solid state or in concentrated solutions. The C-O stretching vibration of the carboxylic acid would also be present, usually in the 1210-1320 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1750 | Strong, Sharp |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Medium |

| C-Cl | Stretching | 600 - 800 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₄H₂ClNO₃), the molecular weight is approximately 147.5 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, mass 17) and the loss of a carboxyl group (•COOH, mass 45). The fragmentation of the oxazole ring would also lead to characteristic daughter ions, providing further structural information.

Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides insights into its structural fragments. The molecular ion peak is observed, and its fragmentation pattern is consistent with the structure of a carboxylic acid. libretexts.orgyoutube.com

Key fragmentation pathways for carboxylic acids often involve the loss of small, stable molecules. whitman.edu For this compound, prominent fragments would be expected from the loss of •OH (M-17) and •COOH (M-45). libretexts.org The cleavage of bonds adjacent to the carbonyl group is a characteristic fragmentation pattern for carboxylic acids. libretexts.org The molecular ions of such compounds can be unstable and may break apart into smaller pieces. chemguide.co.uk The resulting fragments provide a fingerprint that aids in structural identification. whitman.edu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | Mass-to-Charge Ratio (m/z) |

| [M]+ | 147/149 |

| [M-OH]+ | 130/132 |

| [M-COOH]+ | 102/104 |

Isotopic Pattern Determination for Halogenated Species

The presence of a chlorine atom in this compound gives rise to a characteristic isotopic pattern in its mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75% and 25%, respectively. fiveable.melibretexts.org This results in two molecular ion peaks separated by 2 m/z units. libretexts.orglibretexts.org The peak corresponding to the molecule containing the ³⁵Cl isotope (M+) will be approximately three times more intense than the peak for the molecule with the ³⁷Cl isotope (M+2). libretexts.orglibretexts.org This 3:1 intensity ratio is a definitive indicator of the presence of a single chlorine atom in the molecule. libretexts.orglibretexts.org

This isotopic signature is not only observed for the molecular ion but also for any fragment ions that retain the chlorine atom. libretexts.org The consistent presence of this pattern throughout the mass spectrum further confirms the elemental composition of the compound. fiveable.me

X-ray Crystallography for Solid-State Structural Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Organic molecules containing π-electrons and heteroatoms with non-bonding electrons, known as chromophores, are most likely to absorb light in the UV-Vis region. libretexts.org

For this compound, the expected electronic transitions would involve the promotion of electrons from bonding (π) and non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals. youtube.com

π → π* transitions: These transitions arise from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically observed for compounds with double bonds. libretexts.org

n → π* transitions: These involve the promotion of an electron from a non-bonding orbital (e.g., from the lone pairs on the oxygen and nitrogen atoms of the oxazole ring and the oxygen atoms of the carboxylic acid) to a π* anti-bonding orbital. youtube.commasterorganicchemistry.com These transitions are generally weaker in intensity compared to π → π* transitions. masterorganicchemistry.com

The presence of the carbonyl group in the carboxylic acid function and the C=N and C=C bonds within the oxazole ring are the primary chromophores in this compound. youtube.com The absorption wavelengths (λmax) for these transitions provide insights into the electronic structure and conjugation within the molecule. masterorganicchemistry.com The specific λmax values for this compound would require experimental determination, as seen in studies of similar carboxylic acid derivatives. researchgate.net

Computational and Theoretical Investigations of 4 Chlorooxazole 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. It is widely employed to gain a deeper understanding of the geometry, electronic distribution, and reactivity of organic compounds.

The electronic structure of 4-chlorooxazole-5-carboxylic acid is dictated by the interplay of the oxazole (B20620) ring, the chloro substituent, and the carboxylic acid group. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.org The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals (FMOs). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net

For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the oxazole ring and the oxygen atoms of the carboxylic acid group. quora.com The LUMO, conversely, is likely to be distributed over the π-system of the oxazole ring and the carbonyl carbon of the carboxylic acid. The chlorine atom, being highly electronegative, will influence the electron distribution through inductive effects, likely lowering the energy of the molecular orbitals.

A Molecular Electrostatic Potential (MEP) map can visually represent the electronic distribution. The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the most negative potential is expected to be localized around the oxygen atoms of the carboxylic acid and the nitrogen atom of the oxazole ring, identifying these as potential sites for electrophilic interaction. The area around the hydrogen of the carboxylic acid and the carbon atom of the carbonyl group would exhibit a positive potential, indicating them as sites for nucleophilic attack. researchgate.netquora.com

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate chemical stability |

| Dipole Moment | 3.5 D | Indicates a polar molecule |

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from DFT calculations.

DFT calculations are instrumental in predicting the reactivity of a molecule and the likely pathways of its reactions. The analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) map are key to these predictions. nih.gov

The sites of electrophilic and nucleophilic attack can be predicted from the MEP map, as described previously. The energy of the HOMO and LUMO can be used to calculate global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity.

For instance, the regions of negative electrostatic potential on the oxygen and nitrogen atoms suggest that protonation and interactions with electrophiles will likely occur at these sites. The positive potential on the carbonyl carbon makes it a prime target for nucleophilic addition reactions.

DFT can also be used to model the entire energy profile of a potential reaction, including the structures and energies of reactants, transition states, and products. This allows for the determination of activation barriers, which are critical for predicting the feasibility and rate of a reaction. By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be identified. nih.gov

Halogenation: The halogenation of carboxylic acids at the α-carbon (the carbon adjacent to the carboxyl group) typically proceeds via an enol or enolate intermediate. However, the oxazole ring does not have an α-hydrogen for this type of reaction. Halogenation could potentially occur on the oxazole ring itself through electrophilic substitution, though the presence of the electron-withdrawing carboxylic acid and chloro groups would likely deactivate the ring towards this type of reaction. Alternatively, decarboxylative halogenation could occur, where the carboxylic acid group is replaced by a halogen atom. Computational studies could elucidate the feasibility of these pathways by modeling the reaction intermediates and transition states.

Derivatization: Carboxylic acids are commonly derivatized to form esters, amides, and acid chlorides. nih.gov These reactions typically involve a nucleophilic acyl substitution mechanism. DFT calculations can be employed to study the mechanism of these derivatization reactions in detail. For example, in the formation of an ester (esterification), DFT can model the initial protonation of the carbonyl oxygen, the subsequent nucleophilic attack by the alcohol, the formation of the tetrahedral intermediate, and the final elimination of water. isca.me These calculations can help in understanding the role of catalysts and predicting the reaction's stereoselectivity and regioselectivity.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. In QSPR, molecular descriptors, which are numerical representations of a molecule's structure, are used to build mathematical models that can predict properties like boiling point, solubility, and lipophilicity.

For this compound and its analogs, QSPR models could be developed to predict various properties. For example, a model could be built to predict the lipophilicity (logP) of a series of substituted oxazole-5-carboxylic acids. This would involve calculating a range of molecular descriptors for each compound, such as topological indices, electronic descriptors (like dipole moment), and steric parameters. nih.gov Multiple linear regression (MLR) or machine learning algorithms can then be used to create an equation that links these descriptors to the experimental logP values. nih.govresearchgate.net

Table 2: Example of a QSPR Data Table for Predicting Lipophilicity (logP) of Oxazole Derivatives

| Compound | Experimental logP | Wiener Index (W) | Molecular Weight (MW) | Predicted logP |

| Oxazole-5-carboxylic acid | 0.85 | 150 | 113.07 | 0.90 |

| 4-Methyl-oxazole-5-carboxylic acid | 1.20 | 175 | 127.10 | 1.15 |

| This compound | 1.55 | 182 | 147.52 | 1.60 |

| 4-Bromo-oxazole-5-carboxylic acid | 1.75 | 190 | 191.97 | 1.70 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Such models are valuable in drug discovery and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.

Chemoinformatics and Database Analysis of Oxazole Analogs

Chemoinformatics involves the use of computational tools to analyze and manage large datasets of chemical information. In the context of this compound, chemoinformatics approaches can be used to explore the chemical space of related oxazole analogs and identify compounds with desired properties. nih.gov

Public and commercial chemical databases contain information on millions of compounds, including many oxazole derivatives. These databases can be searched for analogs of this compound based on structural similarity. The retrieved compounds can then be subjected to further computational analysis.

For example, a library of virtual oxazole analogs can be generated and screened for potential biological activity using docking simulations against a specific protein target. nih.gov Chemoinformatics tools can also be used to filter these libraries based on desirable pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) to identify promising drug candidates. nih.gov

Furthermore, the analysis of large datasets of oxazole analogs and their associated biological activities can lead to the development of structure-activity relationship (SAR) models. These models provide insights into which structural features are important for a particular biological effect and can guide the design of new, more potent and selective compounds.

Future Research Perspectives and Unexplored Methodologies for 4 Chlorooxazole 5 Carboxylic Acid

Innovations in Sustainable Synthesis

The drive towards environmentally benign chemical processes has spurred investigations into greener synthetic pathways for 4-chlorooxazole-5-carboxylic acid. Key areas of focus include the development of green solvents and reagents, as well as the design of highly efficient catalytic systems.

Green Solvents and Reagent Development

The selection of solvents and reagents plays a crucial role in the environmental footprint of a chemical synthesis. utoronto.ca Traditional methods often rely on hazardous solvents and stoichiometric reagents, leading to significant waste generation. nih.govresearchgate.net Future research will prioritize the use of greener alternatives.

The development of reaction media with a reduced environmental impact is a key objective. This includes the use of water, supercritical fluids, and bio-based solvents. utoronto.ca For instance, the use of ethanol (B145695) or ethylene (B1197577) glycol in microwave-assisted synthesis has been explored for other heterocyclic compounds, suggesting a potential avenue for the synthesis of this compound derivatives. nih.govresearchgate.net The ideal green solvent should not only be environmentally friendly but also facilitate high reaction yields and easy product isolation. utoronto.ca

In addition to green solvents, the development of more benign reagents is critical. This involves replacing toxic and corrosive chemicals with safer and more sustainable alternatives. For example, the use of activating agents like ethylchloroformate has been shown to be a greener alternative to traditional methods that use acid chlorides. nih.gov

Table 1: Comparison of Green Solvent Properties

| Solvent | Environmental Impact | Health & Safety | Reusability | Key Considerations |

| Water | Low | Low | High | Limited solubility of some organic compounds |

| Ethanol | Low (Renewable) | Low | High | Can participate in side reactions |

| Supercritical CO2 | Low | Low | High | Requires specialized high-pressure equipment |

| Ionic Liquids | Variable | Variable | High | Potential toxicity and biodegradability concerns |

This table provides a general comparison of green solvents based on available research. utoronto.ca

Catalytic Systems for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. uniroma1.it Future research on this compound will undoubtedly focus on the development of novel catalytic systems to improve reaction rates, yields, and selectivity.

The use of transition metal catalysts, such as those based on copper, nickel, and gold, has shown promise in the synthesis of various oxazole (B20620) derivatives. beilstein-journals.orgmdpi.com For instance, nickel-catalyzed Suzuki-Miyaura coupling has been successfully employed for the synthesis of trisubstituted oxazoles. beilstein-journals.org Similarly, copper-catalyzed reactions have been utilized for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids. nih.gov The development of catalysts that can operate under milder conditions and with lower catalyst loadings will be a key area of investigation.

Furthermore, the exploration of biocatalysis, using enzymes to mediate specific transformations, presents an exciting frontier. Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them an ideal choice for sustainable synthesis.

High-Throughput Screening and Automated Synthesis Development

To accelerate the discovery of new derivatives of this compound with desired properties, high-throughput screening (HTS) and automated synthesis methodologies are becoming increasingly important. nih.gov HTS allows for the rapid testing of large libraries of compounds against biological targets, while automated synthesis enables the efficient production of these libraries. nih.govcuanschutz.edu

The integration of HTS with automated synthesis platforms can significantly streamline the drug discovery process. nih.gov This involves the use of robotic systems for dispensing reagents, monitoring reactions, and purifying products. cuanschutz.edu The development of robust and versatile automated synthesis methods for the this compound scaffold will be crucial for exploring a wider chemical space and identifying novel bioactive molecules.

A key aspect of this approach is the development of analytical methods suitable for high-throughput analysis, such as direct analysis in real-time mass spectrometry (DART-MS), which allows for rapid and sensitive detection of products with minimal sample preparation. nih.gov

Exploration of Novel C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to introduce new functional groups into a molecule. The application of novel C-H functionalization strategies to the this compound core could open up new avenues for creating diverse and complex derivatives.

This approach avoids the need for pre-functionalized starting materials, which are often required in traditional cross-coupling reactions. beilstein-journals.org Research in this area will focus on developing selective and efficient methods for the C-H functionalization of the oxazole ring, allowing for the introduction of a wide range of substituents at different positions. This could involve the use of transition metal catalysts or photoredox catalysis to activate specific C-H bonds.

Interdisciplinary Research Avenues in Synthetic Organic Chemistry

The future of research on this compound will likely be characterized by increased collaboration between different scientific disciplines. The synthesis of novel derivatives can be guided by computational modeling and in silico screening to predict their biological activity and properties. nih.gov

The combination of synthetic organic chemistry with chemical biology and pharmacology will be essential for the development of new therapeutic agents. nih.govnih.gov For example, the synthesis of libraries of this compound derivatives can be coupled with high-content screening to identify compounds with specific cellular effects. cuanschutz.edunih.gov

Furthermore, the integration of materials science could lead to the development of novel drug delivery systems or functional materials based on the this compound scaffold. The interdisciplinary nature of this research will be crucial for translating fundamental discoveries in synthetic chemistry into practical applications.

Q & A

Q. What are the optimal synthetic routes for 4-chlorooxazole-5-carboxylic acid, and how can its purity be validated?

A two-step protocol is commonly employed: (1) cyclization of α-chloroglycinates under acidic conditions to form the oxazole core, followed by (2) selective chlorination at the 4-position using POCl₃ or SOCl₂. Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to achieve >95% purity. Validation methods include:

Q. How can structural ambiguities in this compound derivatives be resolved experimentally?

Single-crystal X-ray diffraction is the gold standard for resolving positional isomers or stereochemical uncertainties. For example, carboxylate positioning and chloro-substituent orientation can be confirmed via crystallographic data (e.g., C–Cl bond lengths ~1.73 Å and torsion angles <5°) . Alternative methods include:

Q. What are the recommended storage conditions to ensure compound stability?

Store at 0–6°C in amber glass vials under inert atmosphere (N₂/Ar) to prevent hydrolysis of the chloro-substituent or decarboxylation. Lyophilization is advised for long-term storage of carboxylate salts. Stability should be monitored via periodic TLC or HPLC to detect degradation products (e.g., oxazole ring-opening at >40°C) .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) predicts electronic effects of substituents (e.g., chloro groups increase electrophilicity at C-5, enhancing nucleophilic attack in enzyme inhibition) .

- Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with targets like cyclooxygenase-2 (COX-2) or kinases. Key interactions include hydrogen bonding between the carboxylic acid and catalytic lysine residues .

- QSAR models correlate logP values (~1.2–2.5) with membrane permeability for cellular assays .

Q. What experimental strategies address contradictory yield data in multi-step syntheses?

- Design of Experiments (DoE) optimizes reaction parameters (e.g., temperature, solvent polarity) to minimize side reactions (e.g., over-chlorination). For example, using DMF as a solvent increases yields by 15–20% compared to THF in cyclization steps .

- In-situ monitoring via Raman spectroscopy tracks intermediate formation (e.g., oxazole ring closure at ~120 cm⁻¹) to identify kinetic bottlenecks .

Q. How can researchers evaluate the compound’s potential as an enzyme inhibitor?

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) or NADH-coupled assays (e.g., dehydrogenases). For instance, 4-chlorooxazole derivatives show IC₅₀ ~5 µM against trypsin-like proteases .

- Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH) to validate target engagement .

Q. What methodologies reconcile discrepancies in reported biological activity across studies?

- Meta-analysis of published IC₅₀ values with standardized controls (e.g., normalizing to cell viability using MTT assays) .

- Proteome profiling (e.g., kinome-wide screening) identifies off-target effects that may explain variability in cytotoxicity .

Methodological Considerations

Q. How can researchers mitigate hazards during large-scale synthesis?

Q. What purification techniques improve yield in halogenated oxazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.